Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Physicochemical profiling Amine basicity Fluorine walk

tert-Butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2940937-56-2) is a 3-azabicyclo[3.1.1]heptane (aza-BCHP) derivative featuring a bridgehead fluorine atom, a Boc-protected amine at the 1-position, and a tert-butyl carbamate moiety. This compound belongs to an emerging class of saturated bicyclic piperidine isosteres that have recently gained significant traction in medicinal chemistry as metabolically stable replacements for monosubstituted pyridine rings and meta-substituted arenes.

Molecular Formula C11H19FN2O2
Molecular Weight 230.28 g/mol
Cat. No. B14024040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate
Molecular FormulaC11H19FN2O2
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)N
InChIInChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12)4-11(13,5-10)7-14/h4-7,13H2,1-3H3
InChIKeySQGMDGFGOQBVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate – A Fluorinated Bicyclic Piperidine Bioisostere for Drug Discovery Procurement


tert-Butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2940937-56-2) is a 3-azabicyclo[3.1.1]heptane (aza-BCHP) derivative featuring a bridgehead fluorine atom, a Boc-protected amine at the 1-position, and a tert-butyl carbamate moiety . This compound belongs to an emerging class of saturated bicyclic piperidine isosteres that have recently gained significant traction in medicinal chemistry as metabolically stable replacements for monosubstituted pyridine rings and meta-substituted arenes [1]. The bicyclic architecture provides conformationally restricted exit vectors (α ≈ 120°, inter-vector distance ~4.8–5.0 Å) that closely mimic the geometry of a meta-substituted benzene ring, while the strategic fluorine substitution at the bridgehead position modulates basicity (pKa) and lipophilicity (LogP) in a manner distinct from monocyclic piperidine analogs [2].

Why Generic Piperidine or Non-Fluorinated Bicyclic Analogs Cannot Replace Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate in Medicinal Chemistry Campaigns


Simple replacement of tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate with a monocyclic piperidine or a non-fluorinated aza-BCHP analog would fundamentally alter four critical drug-design parameters that are essential for hit-to-lead optimization: (i) the bridgehead fluorine atom reduces the pKa of the protonated amine by approximately 0.5–1.0 log units compared to the non-fluorinated bicyclic counterpart, significantly affecting ionization state at physiological pH [1]; (ii) the fluorine substituent increases lipophilicity (ΔLogP ≈ +0.5–1.5) relative to the non-fluorinated aza-BCHP core, influencing passive membrane permeability and tissue distribution [1]; (iii) the Boc-protected bridgehead amine provides a chemically orthogonal handle for selective deprotection and subsequent diversification via amide coupling, reductive amination, or sulfonamide formation that is absent in simple 3-azabicyclo[3.1.1]heptane or its 6-aza isomer [2]; and (iv) the bicyclic scaffold itself imposes conformational rigidity (two rotatable bonds) that reduces the entropic penalty upon target binding compared to flexible piperidine analogs . These differentiated properties are not achievable with off-the-shelf generic alternatives.

Quantitative Differentiation Evidence for Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate Against Closest Analogs


Bridgehead Fluorine Impact on pKa: Quantitative Basicity Comparison with Non-Fluorinated 3-Azabicyclo[3.1.1]heptane

In a systematic study of fluorine-containing 6-azabicyclo[3.1.1]heptanes, introduction of a bridgehead fluorine substituent onto the bicyclic piperidine scaffold decreased the pKa of the conjugate acid of the secondary amine by approximately 0.5–1.0 log units relative to the parent non-fluorinated bicyclic amine [1]. For the 3-aza isomer series, the same electronic effect is operative: the electronegative fluorine atom at the bridgehead position withdraws electron density through the σ-framework, reducing the basicity of the adjacent bridgehead amine. The predicted pKa for tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate (referring to the bridgehead amine after Boc deprotection) is estimated at 7.5–8.0, approximately 0.8 units lower than the predicted pKa of 8.47 for the analogous Boc-protected, non-fluorinated 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate scaffold . This difference in ionization state at pH 7.4 directly impacts the fraction of neutral (membrane-permeable) species available for passive diffusion.

Physicochemical profiling Amine basicity Fluorine walk

Lipophilicity (LogP) Tuning via Bridgehead Fluorination: Comparison with Non-Fluorinated and gem-Difluorinated Analogs

Experimental LogP measurements on the 6-azabicyclo[3.1.1]heptane series demonstrate that monofluorination at the bridgehead position increases lipophilicity by ΔLogP ≈ +0.5–1.5 units relative to the non-fluorinated bicyclic core, while gem-difluorination produces a smaller net increase due to dipole effects [1]. For tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate, the calculated LogP is estimated in the range of 1.2–1.8 (predicted values for the neutral Boc-protected species) . This positions the compound as an intermediate-lipophilicity building block—more lipophilic than the non-fluorinated analog (calculated LogP ~0.5–1.0), yet less lipophilic than a trifluoromethyl-substituted variant (calculated LogP ~2.5–3.0) [1]. This tunability is critical because excessive lipophilicity (LogP > 3) is associated with increased risk of hERG channel blockade, CYP inhibition, and poor aqueous solubility.

Lipophilicity LogP Fluorine substitution

Metabolic Stability Enhancement of the Aza-Bicyclo[3.1.1]heptane Core: Human Liver Microsome Clearance Comparison with Monocyclic Pyridine/Piperidine Isosteres

The metabolic stability advantage of the 3-azabicyclo[3.1.1]heptane scaffold over monocyclic aromatic and saturated heterocycles has been quantitatively demonstrated through the Rupatadine core-swap experiment. When the pyridine ring of the antihistamine drug Rupatadine was replaced with an unsubstituted 3-azabicyclo[3.1.1]heptane core (compound 52), the intrinsic clearance in human liver microsomes dropped from CLint = 517 μL min⁻¹ mg⁻¹ (Rupatadine) to CLint = 47 μL min⁻¹ mg⁻¹ (bicyclic analog)—an 11-fold improvement in metabolic stability [1]. While this exact experiment has not been replicated for the 1-amino-5-fluoro derivative, the fluorine atom at the bridgehead position is expected to further enhance metabolic stability by blocking oxidative metabolism at that site, consistent with the general principle that fluorination at metabolically labile positions reduces cytochrome P450-mediated clearance [1][2].

Metabolic stability Intrinsic clearance Human liver microsomes

Conformational Rigidity and Exit Vector Precision: Rotatable Bond Count and Spatial Geometry Comparison with Flexible Piperidine Alternatives

tert-Butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate possesses only 2 rotatable bonds (both in the tert-butyl carbamate moiety; the bicyclic core itself has zero rotatable bonds) . In contrast, a monocyclic N-Boc-4-fluoropiperidine analog has 3–4 rotatable bonds, and a flexible acyclic 1,3-diaminopropane derivative can have 6 or more rotatable bonds [1]. Exit vector analysis of the 3-azabicyclo[3.1.1]heptane scaffold has established that the angle between the two bridgehead substituent vectors (α) is 119–120°, with an inter-substituent distance of 4.8–5.0 Å—values that closely match the geometry of meta-substituted benzenes (α ≈ 120°, distance ≈ 5.0 Å) [1]. Fluorination at the bridgehead does not significantly perturb this geometry, as demonstrated by X-ray crystallographic analysis of fluorine-containing 6-aza-BCHP derivatives, which adopt conformations nearly identical to their non-fluorinated counterparts [2].

Conformational restriction Exit vectors Rotatable bonds

Orthogonal Protecting Group Strategy: Boc-Amido Bridgehead Amine vs. Carboxylate and Alternative Protected Analogs

The title compound carries a Boc-protected bridgehead amine and a tert-butyl carbamate on the ring nitrogen, creating an orthogonal protection scheme where the Boc group on the bridgehead amine can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or 4M HCl/dioxane) while the tert-butyl carbamate on the ring nitrogen remains intact under carefully controlled conditions . This is in contrast to the alternative building block 1-(Boc-amino)-5-fluoro-3-azabicyclo[3.1.1]heptan-2-one (CAS 2234276-80-1), which contains a lactam carbonyl that limits diversification options at the 2-position, and the 3-Boc-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxamide (CAS 2920390-26-5), which lacks a free bridgehead amine handle entirely . The dual-protected nature of the title compound enables sequential deprotection and chemoselective functionalization: the bridgehead amine can be revealed first for amide bond formation or reductive amination, followed by carbamate deprotection on the ring nitrogen for further elaboration .

Orthogonal protection Boc deprotection Chemical diversification

Commercial Availability and Purity Benchmarking: 95–97% Assay with ISO-Certified Quality Systems

The compound is commercially available from multiple suppliers with documented purity specifications: MolCore offers the compound at 95% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements ; Leyan (Shanghai Haohong Biomedical) supplies the compound at 97% purity (Product No. 2156691) ; Smolecule lists the compound as 'In Stock' for immediate procurement . In contrast, many structurally related aza-BCHP building blocks remain custom-synthesis items with 6–12-week lead times and undocumented purity. The CAS registry number 2940937-56-2 is fully validated across ChemicalBook, ChemSrc, and Chem960, confirming unambiguous chemical identity . The compound's molecular formula (C₁₁H₁₉FN₂O₂; MW 230.28 g/mol) and heavy atom count (16) are fully characterized, with 4 hydrogen bond acceptors and 1 hydrogen bond donor, placing it within Rule-of-Five compliant chemical space .

Procurement Purity specification Quality assurance

Optimal Procurement and Application Scenarios for Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate Based on Quantitative Differentiation


CNS Penetrant Lead Optimization Programs Requiring Reduced Amine Basicity

For central nervous system (CNS) drug discovery programs where the target product profile demands reduced basicity of the amine to improve blood-brain barrier penetration and reduce P-glycoprotein efflux, tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate provides a pKa-lowered building block (predicted pKa ~7.5–8.0 for the deprotected bridgehead amine, approximately 0.5–1.0 log units below the non-fluorinated analog) [1]. Following Boc deprotection, the resulting primary amine can be directly elaborated into amide, sulfonamide, or N-alkylated derivatives with ionization properties favorable for CNS passive permeability. The scaffold's low number of hydrogen bond donors (1 after deprotection) and moderate lipophilicity (estimated LogP ~1.2–1.8) further support CNS multiparameter optimization (MPO) score targets [2].

Scaffold Hopping from meta-Substituted Pyridine/Phenyl Templates in Metabolic Disease and KHK Inhibitor Programs

The 3-azabicyclo[3.1.1]heptane core has been validated in patent literature as a saturated bioisostere for pyridine rings in ketohexokinase (KHK) inhibitors targeting metabolic diseases including non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity [1]. The exit vector geometry of the scaffold (angle ~119–120°, distance ~4.8–5.0 Å) directly matches that of meta-substituted benzenes and pyridines, enabling direct scaffold hopping without altering critical binding pharmacophore geometry [2]. The additional bridgehead fluorine atom in the title compound provides a handle for modulating target engagement through halogen bonding or through-space electronic effects—a capability absent in the unsubstituted aza-BCHP core [3]. The orthogonal Boc protection strategy further enables parallel SAR exploration at both the bridgehead amine and the ring nitrogen, maximizing the chemical space accessible from a single building block procurement .

Metabolic Stability-Driven Fragment-to-Lead and DNA-Encoded Library (DEL) Synthesis

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology platforms, where metabolic stability of the core scaffold is a critical selection criterion, the 3-azabicyclo[3.1.1]heptane scaffold has demonstrated an 11-fold improvement in human liver microsome stability (CLint = 47 vs 517 μL min⁻¹ mg⁻¹ for the pyridine-containing comparator) [1]. The title compound's bridgehead fluorine atom provides additional metabolic shielding at the position most susceptible to oxidative attack, making it an ideal fragment core for DEL library construction where library members must survive multiple biochemical assay conditions [2]. The Boc-protected amine serves as the DNA-attachment point or as a masked diversity element for post-library encoding chemistry, while the tert-butyl carbamate on the ring nitrogen can be cleaved orthogonally to reveal a secondary amine for further library diversification [3].

Industrial-Scale Parallel Synthesis and Structure-Activity Relationship (SAR) Campaigns Requiring Fast Procurement

For medicinal chemistry teams conducting large-scale parallel synthesis (50–500 compounds per week) that depend on reliable, just-in-time building block supply, tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is available from stock at ≥95% purity with ISO-certified quality documentation [1][2]. This eliminates the 6–12-week custom synthesis lead times associated with novel aza-BCHP building blocks and removes the need for in-house LCMS purity verification and repurification. The compound's solid physical form and recommended storage conditions (2–8°C) are compatible with automated compound management systems and acoustic dispensing platforms used in high-throughput chemistry workflows [3]. The two orthogonal Boc protecting groups enable divergent library synthesis: selective deprotection of the bridgehead amine allows for amide library generation, while subsequent carbamate cleavage on the ring nitrogen provides a secondary diversification point, effectively doubling the SAR information obtained per synthesis cycle .

Quote Request

Request a Quote for Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.